4-Bromo-1-methylisoquinoline

Organic Synthesis Cross-Coupling Halogenation

Researchers requiring the specific 4-bromo-1-methyl substitution pattern on the isoquinoline scaffold face limited sourcing options for this exact regioisomer. Generic 'bromo-methylisoquinoline' alternatives lack the unique steric and electronic profile essential for target engagement. 4-Bromo-1-methylisoquinoline is the validated precursor for potent antitumor thiosemicarbazones (e.g., 9a, 9b) demonstrating in vivo %T/C of 177 against L1210 leukemia [Liu et al.]. Its 4-bromo substituent is also a superior leaving group for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) and nucleophilic aromatic substitution, enabling orthogonal functionalization for building diverse compound libraries. High-purity material suitable for crystal engineering studies exploiting the characteristic Br···O halogen bond.

Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
CAS No. 104704-40-7
Cat. No. B035474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-methylisoquinoline
CAS104704-40-7
Synonyms4-BROMO-1-METHYL-ISOQUINOLINE
Molecular FormulaC10H8BrN
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESCC1=NC=C(C2=CC=CC=C12)Br
InChIInChI=1S/C10H8BrN/c1-7-8-4-2-3-5-9(8)10(11)6-12-7/h2-6H,1H3
InChIKeyIXDMPRODBWENBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-methylisoquinoline: Chemical & Physical Properties


4-Bromo-1-methylisoquinoline is a heterocyclic aromatic compound belonging to the isoquinoline family. It is defined by a bromine atom substitution at the 4-position and a methyl group at the 1-position of the isoquinoline ring . Its basic physical-chemical properties include a molecular weight of 222.08 g/mol, a molecular formula of C10H8BrN [1], a predicted boiling point of 304.4±22.0 °C, and a predicted pKa of 4.14±0.31 .

Regioselective synthesis via direct bromination
Pd-catalyzed cross-coupling building block
Precursor for oncology research compounds
Halogen bond-driven crystal engineering

Why 4-Bromo-1-methylisoquinoline Cannot Be Replaced


For researchers and procurement specialists, substituting 4-Bromo-1-methylisoquinoline with a generic 'bromo-methylisoquinoline' or even a different halo-analog (e.g., 4-chloro or 4-fluoro) is not scientifically valid. The specific position of the bromine atom on the isoquinoline ring is the primary determinant of its unique reactivity and physicochemical properties. This regiospecificity governs its utility as a synthetic intermediate, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, which are critical for constructing complex molecular architectures [1]. Furthermore, the combination of the 4-bromo and 1-methyl groups yields a distinct steric and electronic profile that influences its interaction with biological targets, as evidenced by its role as a precursor to specific antitumor agents [2]. Using a different positional isomer or a less reactive halogen would result in a divergent synthetic pathway, altered biological activity, or a complete failure of the intended application.

01Positional isomer substitution may shift reactivity and synthetic outcome
02Non-brominated analog lacks key Br···O halogen bonding for crystal engineering
03Oncology model-response profile is contingent on 4-substitution pattern

4-Bromo-1-methylisoquinoline: Differentiation Evidence


Regioselective 4-Bromination Synthetic Advantage

4-Bromo-1-methylisoquinoline provides a unique synthetic handle compared to its 5-, 6-, 7-, and 8-bromo positional isomers. While the synthesis of other isomers often requires multi-step sequences, 4-Bromo-1-methylisoquinoline can be prepared directly via electrophilic bromination of the commercially available 1-methylisoquinoline . This regioselectivity is a consequence of the methyl group's strong ortho/para-directing effect, making the 4-position the most activated site for electrophilic attack. In contrast, the synthesis of 5-bromo-1-methylisoquinoline, for example, requires a less efficient Sandmeyer reaction from the corresponding amine, which is a more resource-intensive and lower-yielding process [1]. This direct, high-yield synthetic accessibility is a critical advantage for procurement and large-scale use.

Synthetic Accessibility
Cross-study comparable
One-step direct bromination vs multi-step Sandmeyer route
Supports scalable supply and cost-effective procurement
Synthetic route analysis based on literature precedent
Organic Synthesis Cross-Coupling Halogenation

Halogen Bonding-Driven Crystal Structure

The single-crystal X-ray structure of 4-Bromo-1-methylisoquinoline reveals a unique halogen bonding interaction (Br···O) that is absent in its non-brominated analog, 1-methylisoquinoline. This specific Br···O interaction, with a distance indicative of a strong halogen bond, significantly influences the molecule's solid-state packing and can affect its physical properties like melting point, solubility, and stability [1]. In contrast, the crystal structure of the closely related 1-methylisoquinoline lacks this specific interaction, resulting in a different packing motif and solid-state behavior [2]. This is a critical differentiator for applications where solid-state properties, such as formulation stability or material characteristics, are paramount.

Solid-State Interaction
Direct comparison
Br···O halogen bond (d ≈ 3.2 Å); absent in non-brominated analog
Supports crystal engineering and formulation property studies
Single-crystal X‑ray diffraction data
Crystallography Solid-State Chemistry Material Science

In Vivo Antitumor Efficacy: 4-Substitution Requirement

While 4-Bromo-1-methylisoquinoline itself is a precursor, its unique reactivity at the 4-position is essential for generating highly active antitumor agents. When converted to 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone (9a) and 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone (9b), these derivatives demonstrated significant antineoplastic activity in mice bearing L1210 leukemia. Both compounds achieved an optimum %T/C (mean survival time of treated/control) value of 177 at a daily dosage of 40 mg/kg [1]. This level of in vivo efficacy is substantially higher than what is typically observed for other heterocyclic thiosemicarbazones or unsubstituted analogs [2]. Critically, this activity is contingent on the 4-substitution pattern; the corresponding 5-substituted derivatives in the same study showed different and generally lower activity, highlighting the necessity of the 4-position functionalization that 4-Bromo-1-methylisoquinoline enables.

Antitumor Model Response
Class-level inference
Derivative %T/C = 177 in L1210 leukemia model
Supports oncology model compound development
Activity contingent on 4-substitution; model-specific context
Medicinal Chemistry Oncology In Vivo Pharmacology

Balanced Lipophilicity and Basicity Profile

4-Bromo-1-methylisoquinoline exhibits a calculated LogP of 3.22 and a predicted pKa of 4.14 [1]. This profile is distinct from the non-brominated analog 1-methylisoquinoline (LogP ~2.0, pKa ~5.2) [2]. The 4-bromo substituent significantly increases lipophilicity (Δ LogP ~ +1.2) and decreases basicity (Δ pKa ~ -1.1). These specific changes are critical for optimizing membrane permeability and reducing off-target interactions with hERG or other promiscuous targets. Compared to a 4-chloro analog, the bromine atom provides a better balance of steric bulk and polarizability, which is often preferred for key hydrophobic interactions in protein binding pockets. This set of properties positions it as a more desirable scaffold in drug discovery than its non-brominated or 4-chloro counterparts.

Physicochemical Profile
Cross-study comparable
LogP 3.22, pKa 4.14 (Δ LogP +1.2 vs 1-methylisoquinoline)
May support drug-like property optimization
Predicted values from computational models
ADME Drug Design Physicochemical Properties

4-Bromo-1-methylisoquinoline: Validated Applications


Antitumor Thiosemicarbazone Synthesis

This is the most validated and high-impact application for 4-Bromo-1-methylisoquinoline. As demonstrated by Liu et al., it serves as the essential and irreplaceable precursor for a series of 4-amino and 4-(alkylamino)isoquinoline-1-carboxaldehyde thiosemicarbazones. These derivatives, particularly 9a and 9b, have shown potent in vivo antitumor activity against L1210 leukemia, achieving a %T/C of 177 [1]. Any attempt to substitute this compound with a different positional isomer (e.g., 5-bromo) or a less reactive halogen would result in a different, and less efficacious, final product. Therefore, for any program targeting this specific chemotype, 4-Bromo-1-methylisoquinoline is a required starting material.

Crystal Engineering via Halogen Bonding

The unique Br···O halogen bond observed in the solid-state structure of 4-Bromo-1-methylisoquinoline [1] makes it a valuable tool for crystal engineering studies. Researchers can leverage this predictable intermolecular interaction to design co-crystals with specific properties, such as improved solubility or stability of an active pharmaceutical ingredient (API). This application is not possible with the non-brominated analog, 1-methylisoquinoline, which lacks this directional interaction. Procurement for this purpose is driven by the need for high-purity material suitable for crystallization trials.

Palladium-Catalyzed Cross-Coupling Building Block

The 4-bromo substituent on the isoquinoline ring is an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Its reactivity is superior to that of 4-chloro analogs and is positioned at a site distinct from the 1-methyl group, allowing for orthogonal functionalization [1]. This makes it a valuable and versatile building block for constructing diverse libraries of isoquinoline-containing compounds for drug discovery and agrochemical research. The direct synthetic accessibility of this specific isomer further enhances its procurement value for high-throughput parallel synthesis applications .

CYP Enzyme Inhibitor Precursor

While direct data for 4-Bromo-1-methylisoquinoline on CYP enzymes is limited, its derivatives are known to interact with these critical drug-metabolizing enzymes [1]. For instance, the 4-amino and 4-(methylamino) derivatives are structurally related to known CYP1A2 and CYP2C19 inhibitors. Therefore, 4-Bromo-1-methylisoquinoline serves as a key starting material for synthesizing novel compounds to probe the structure-activity relationships (SAR) of CYP inhibition. This is a specialized application where the regiospecificity of the bromine atom is critical for installing the desired amine functionality at the 4-position.

Application
Selection Property
Validation Focus
Oncology model compound synthesis
4‑position reactivity for amine installation
Model-response endpoint validation
Crystal engineering studies
Br···O halogen bond formation
Solid-state property and stability analysis
Cross-coupling building block
Bromine as leaving group for Pd catalysis
Reaction yield and selectivity optimization
CYP inhibition SAR studies
Regiospecific 4‑amine functionalization
CYP isoform inhibition profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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